Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate
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Overview
Description
Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-[(trimethylsilyl)oxy]ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate typically involves the reaction of diethyl phosphite with 2-[(trimethylsilyl)oxy]ethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate undergoes several types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphines or phosphine oxides.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can replace the trimethylsilyl group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate involves its interaction with molecular targets through its phosphonate group. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate esters as substrates. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Trimethylsilyl ethyl phosphonate
- Diethyl {2-hydroxyethyl}phosphonate
Uniqueness
Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of lipophilic phosphonates or in reactions requiring stable intermediates .
Properties
CAS No. |
62514-87-8 |
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Molecular Formula |
C9H23O4PSi |
Molecular Weight |
254.34 g/mol |
IUPAC Name |
2-diethoxyphosphorylethoxy(trimethyl)silane |
InChI |
InChI=1S/C9H23O4PSi/c1-6-11-14(10,12-7-2)9-8-13-15(3,4)5/h6-9H2,1-5H3 |
InChI Key |
MHWASYKAZHZXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCO[Si](C)(C)C)OCC |
Origin of Product |
United States |
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